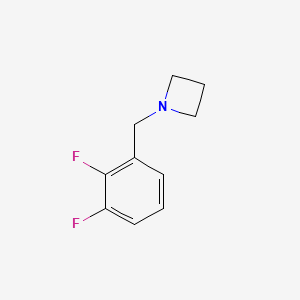
1-(2,3-Difluorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorobenzyl)azetidine is a chemical compound characterized by the presence of a four-membered azetidine ring attached to a 2,3-difluorobenzyl group. Azetidines are notable for their ring strain, which imparts unique reactivity and stability compared to other heterocycles. The incorporation of fluorine atoms in the benzyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-difluorobenzyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the 2,3-Difluorobenzyl Group: This step often involves nucleophilic substitution reactions where the azetidine ring is reacted with 2,3-difluorobenzyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidine ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Introduction of various functional groups at the benzyl position.
Scientific Research Applications
1-(2,3-Difluorobenzyl)azetidine finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 1-(2,3-difluorobenzyl)azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The azetidine ring’s strain and stability also play a crucial role in its reactivity and biological activity.
Comparison with Similar Compounds
1-Benzylazetidine: Lacks the fluorine atoms, resulting in different reactivity and biological properties.
1-(2-Fluorobenzyl)azetidine: Contains only one fluorine atom, leading to variations in chemical behavior and applications.
1-(3,4-Difluorobenzyl)azetidine: The position of the fluorine atoms affects the compound’s reactivity and interactions.
Uniqueness: 1-(2,3-Difluorobenzyl)azetidine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical and biological properties. This compound’s distinct reactivity and stability make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
VLJXHHNYNPLTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















